

# AZD8186 Efficacy Across Diverse Cancer Models: A Comparative Guide

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## Compound of Interest

Compound Name: (Rac)-AZD8186

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This guide provides a comprehensive cross-validation of the efficacy of AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3K $\beta$ ) and delta (PI3K $\delta$ ), across various cancer models. The data presented herein is collated from preclinical and clinical studies to offer an objective comparison of its performance as a monotherapy and in combination with other anti-cancer agents.

## Mechanism of Action and Therapeutic Rationale

AZD8186 selectively targets the p110 $\beta$  and p110 $\delta$  isoforms of PI3K, key components of the PI3K/AKT/mTOR signaling pathway.<sup>[1]</sup> This pathway is frequently dysregulated in cancer, contributing to increased tumor cell growth, survival, and resistance to therapy.<sup>[2]</sup> Notably, tumors with a loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog) exhibit a dependency on the PI3K $\beta$  isoform for survival, making AZD8186 a targeted therapeutic strategy for PTEN-deficient cancers.<sup>[3][4][5][6]</sup> Preclinical studies have demonstrated that AZD8186 shows significant single-agent activity in cell lines and tumor models with PTEN loss.<sup>[7]</sup>

## Data Presentation: In Vitro and In Vivo Efficacy of AZD8186

The following tables summarize the quantitative data on the efficacy of AZD8186 from various preclinical studies, highlighting its activity as a single agent and in combination across different cancer cell lines and xenograft models.

## Table 1: In Vitro Efficacy of AZD8186 in Cancer Cell Lines

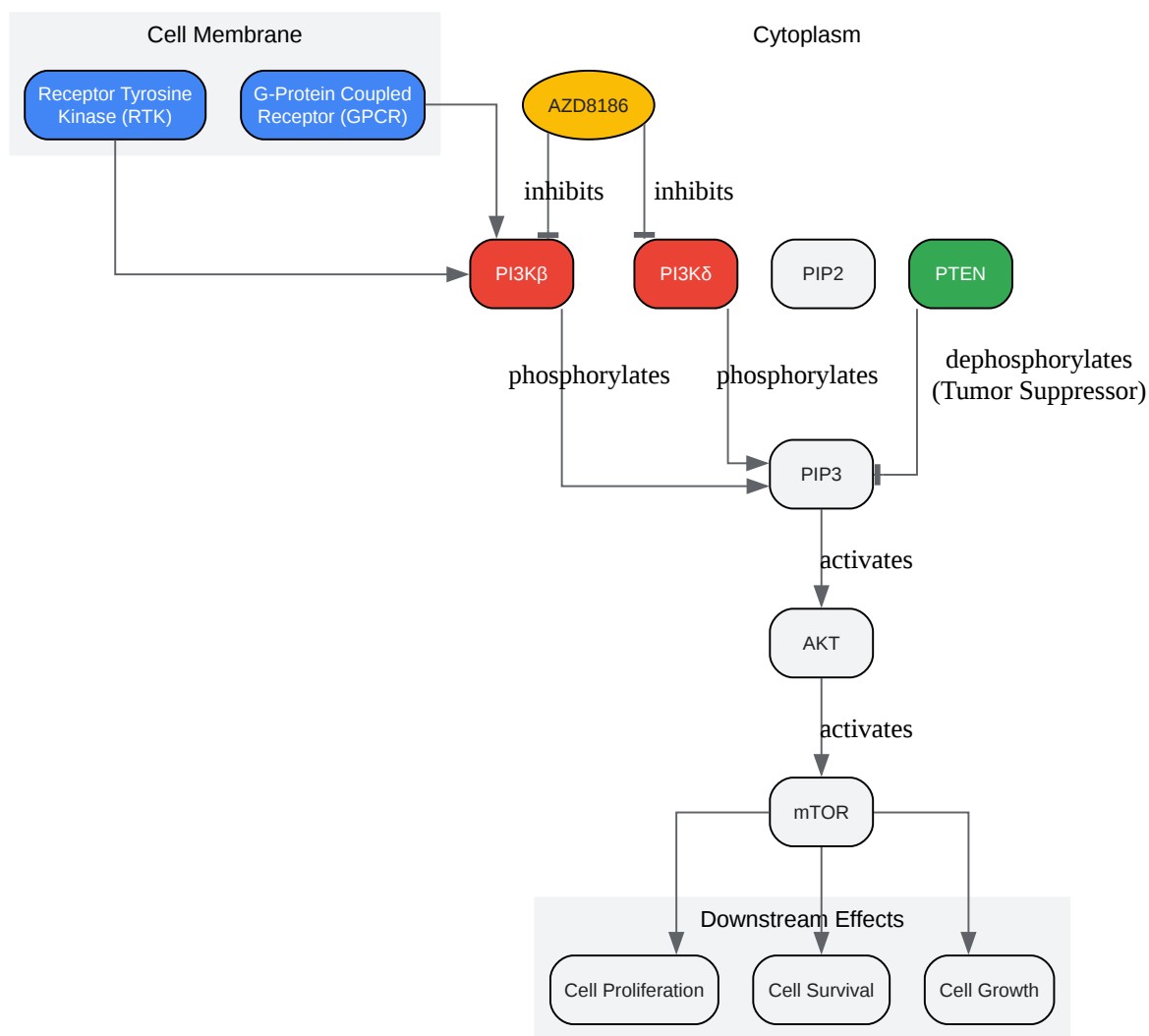
Cell Line	Cancer Type	PTEN Status	Assay Type	Parameter	Value	Reference
MDA-MB-468	Triple-Negative Breast Cancer	Null	Proliferation	GI <sub>50</sub>	65 nM	[3]
JEKO	Mantle Cell Lymphoma	Not Specified	Proliferation (IgM stimulated)	IC <sub>50</sub>	228 nM	[3]
BT474c	Breast Cancer (PIK3CA-mutant)	Wild-Type	Proliferation	IC <sub>50</sub>	1.981 μM	
Multiple Cell Lines	Various	Enriched for PTEN deficiency	Proliferation	GI <sub>50</sub>	< 1 μmol/L (in sensitive lines)	[3][4]
JEKO	Mantle Cell Lymphoma	Not Specified	pAKT (Ser473) Inhibition (IgM stimulated)	IC <sub>50</sub>	17 nM	[3]

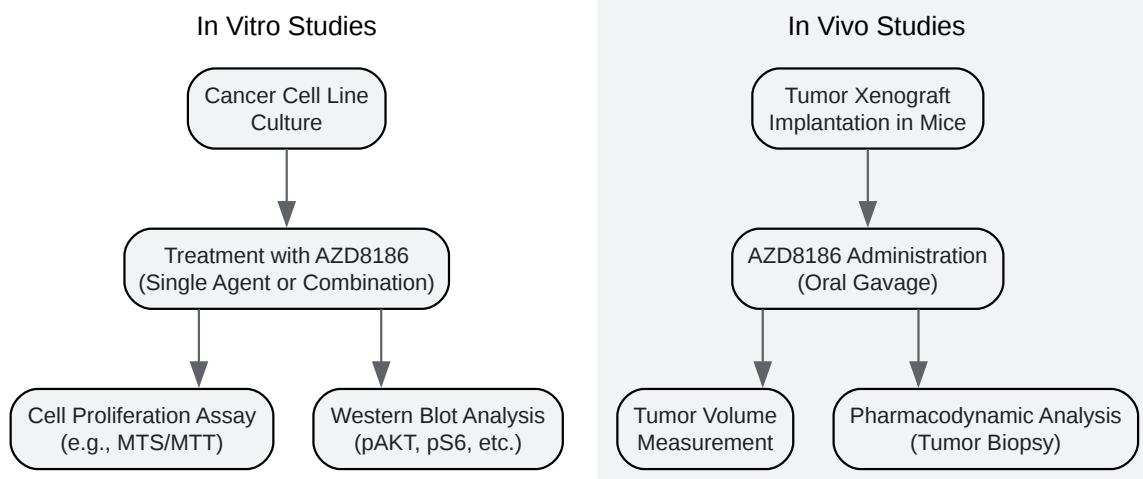
## Table 2: In Vivo Efficacy of AZD8186 in Xenograft Models

Cancer Model	Treatment	Dose & Schedule	Outcome	% Tumor Growth Inhibition (TGI) / Regression	Reference
HCC70 (TNBC)	AZD8186	25 mg/kg, BID	Inhibition	62%	<a href="#">[3]</a>
HCC70 (TNBC)	AZD8186	50 mg/kg, BID	Inhibition	85%	<a href="#">[3]</a>
MDA-MB-468 (TNBC)	AZD8186	25 mg/kg, BID	Inhibition	47%	<a href="#">[3]</a>
MDA-MB-468 (TNBC)	AZD8186	50 mg/kg, BID	Inhibition	76%	<a href="#">[3]</a>
PC3 (Prostate)	AZD8186	25 mg/kg, BID	Inhibition	Not specified	<a href="#">[3]</a>
PC3 (Prostate)	AZD8186	50 mg/kg, BID	Inhibition	Not specified	<a href="#">[3]</a>
HCC70 (TNBC)	AZD8186 + Docetaxel	25mg/kg BID + 15mg/kg	Inhibition	>90%	
PC3 (Prostate)	AZD8186 + Docetaxel	25mg/kg BID + 15mg/kg	Inhibition	>90%	
HCC70 (TNBC)	AZD8186 + Selumetinib	25mg/kg BID + 10mg/kg	Inhibition	94%	
HCC70 (TNBC)	AZD8186 + Vistusertib	25mg/kg BID + 15mg/kg QD	Regression	-23%	
786-0 (Renal)	AZD8186 + Vistusertib	12.5mg/kg BID + 15mg/kg QD	Regression	-82%	

## Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating AZD8186 efficacy are provided below.





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